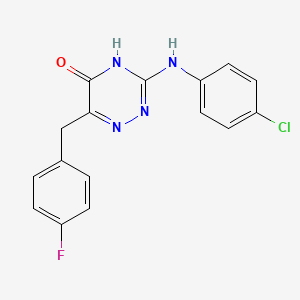

![molecular formula C23H23FN2O3 B2974595 5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898439-91-3](/img/structure/B2974595.png)

5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[(3-Fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one, also known as FMP, is a pyranone derivative that has been studied extensively for its potential therapeutic applications. FMP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have potential in the treatment of depression, anxiety, and other psychiatric disorders.

Applications De Recherche Scientifique

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Studies demonstrate that these compounds exhibit high inhibition efficiency, which increases with the concentration of the inhibitor. This efficiency is attributed to the adsorption of these molecules on the metal surface, following the Langmuir adsorption isotherm. These findings suggest potential industrial applications in protecting metals from corrosion in acidic environments (Yadav et al., 2016).

Fluorophore Development

Research has focused on the synthesis of novel functional fluorophores using pyrazolopyrimidines as intermediates. These compounds have shown significant fluorescence properties, making them potential candidates for use as fluorescent probes in biological and environmental sensing applications. Their ability to detect relevant species with high specificity and sensitivity highlights their utility in analytical chemistry and diagnostics (Castillo et al., 2018).

Pharmaceutical Research

Some pyrazoline derivatives have been synthesized and evaluated for their pharmacological activities, including as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory process. Modifications of these molecules have led to compounds with improved pharmacokinetic profiles and toxicological properties, underscoring their potential as therapeutic agents in treating inflammation-related conditions (Mano et al., 2004).

Analytical Chemistry

The electrochemical behavior of catechol derivatives in the presence of pyrazolone compounds has been studied, revealing insights into nucleophilic activity and potential applications in the electrochemical synthesis of organic compounds. This research contributes to the development of green synthesis methods and the exploration of new materials for medical applications, such as analgesics (Zhad et al., 2012).

Material Science

Pyrazolone derivatives have been employed in the design of materials with reversible photochromic properties. These materials exhibit significant changes in their physical properties upon exposure to UV light and heat, indicating their potential use in developing optical switches and data storage devices. The ability to control these properties through chemical modification opens avenues for the creation of advanced materials with tailored functionalities (Xie et al., 2009).

Propriétés

IUPAC Name |

5-[(3-fluorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O3/c24-19-6-4-5-18(13-19)16-29-23-17-28-21(14-22(23)27)15-25-9-11-26(12-10-25)20-7-2-1-3-8-20/h1-8,13-14,17H,9-12,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRWSRZDWOZCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2974523.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2974526.png)

![methyl 2-[(2E)-3-(dimethylamino)prop-2-enoyl]octanoate](/img/structure/B2974534.png)

![6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2974535.png)